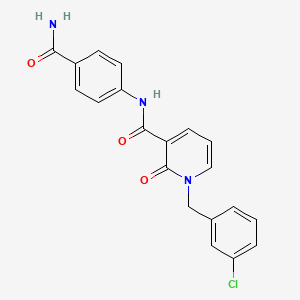

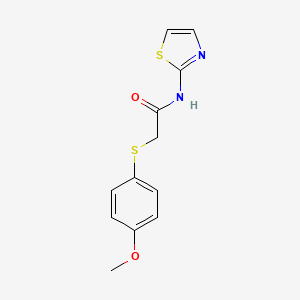

2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are often found in various pharmaceuticals and their derivatives have been studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for “2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide” were not found, similar compounds have been synthesized in multi-step processes. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared in a four-step synthesis .Scientific Research Applications

Carcinogenic Potential and Biological Activity

Research on thiophene analogues of known carcinogens (such as benzidine and 4-aminobiphenyl) provides insights into the carcinogenic potential and biological activity of similar compounds. Studies on these analogues, including various thiophene and acetamide derivatives, have explored their carcinogenicity in vitro, using assays like the Salmonella reverse-mutation assay and cell-transformation assay. These studies help in understanding the chemical and biological behaviors of these compounds, potentially informing the safety profile of "2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide" in a similar context (Ashby et al., 1978).

Environmental Impact and Degradation

The degradation of pharmaceutical compounds like acetaminophen in the environment has been extensively studied, highlighting pathways, by-products, and biotoxicity. Such research is crucial for understanding the environmental fate of various acetamide derivatives, potentially including "2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide." These studies also emphasize the need for effective removal techniques to mitigate ecological impacts (Qutob et al., 2022).

Pharmacological Effects and Mechanisms

Exploration into the pharmacological effects of related compounds, such as acetaminophen and its analogues, sheds light on potential therapeutic applications and mechanisms of action. For instance, the analgesic effects of acetaminophen have been attributed to its metabolization into active compounds that interact with specific receptors in the brain and spinal cord. Such findings could provide a basis for investigating the analgesic potential of "2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide" (Ohashi & Kohno, 2020).

Toxicity and Safety

Studies on the hepatotoxicity of paracetamol and the biological effects of acetamide and formamide derivatives underline the importance of evaluating the toxicity and safety profiles of similar compounds. This research is essential for assessing the risks associated with the use of "2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide" and related substances, especially in pharmacological contexts (Kennedy, 2001).

Mechanism of Action

Target of Action

Related compounds such as [4-(2-hydroxyphenyl)thiazol-2-yl]methanones have been synthesized as potential inhibitors of type iii secretion in gram-negative bacteria .

Mode of Action

It is known that related compounds act as inhibitors of type iii secretion in gram-negative bacteria

Biochemical Pathways

Related compounds have been shown to inhibit type iii secretion in gram-negative bacteria , which is a key pathway for the bacteria to evade the human immune system and establish disease .

Result of Action

Related compounds have been shown to inhibit type iii secretion in gram-negative bacteria , suggesting that this compound may have similar effects.

properties

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-16-9-2-4-10(5-3-9)18-8-11(15)14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYRXQPFAISYSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B2799297.png)

![8-methyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799298.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799302.png)

![N-(furan-2-ylmethyl)-4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2799307.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2799309.png)

![4-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B2799311.png)

![5-(3-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2799312.png)

![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2799314.png)